molecular formula C7H14N2O3S B3135891 4-(Methylsulfonylaminocarbonyl)piperidine CAS No. 405512-95-0

4-(Methylsulfonylaminocarbonyl)piperidine

Cat. No. B3135891
CAS RN: 405512-95-0
M. Wt: 206.27 g/mol
InChI Key: WUJMEMVOGPVFJO-UHFFFAOYSA-N
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Description

“4-(Methylsulfonylaminocarbonyl)piperidine” is a cyclic, sulfur-containing organic compound. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) .

Scientific Research Applications

Anticancer Potential

N-methanesulfonylpiperidine-4-carboxamide derivatives have shown promise as anticancer agents. Researchers investigate their mechanisms of action, selectivity, and efficacy against various cancer types. These compounds may inhibit tumor growth, induce apoptosis, or disrupt cancer cell signaling pathways .

Antimicrobial Properties

Piperidine derivatives, including our compound of interest, exhibit antimicrobial activity. They can combat bacteria, fungi, and viruses. Researchers explore their potential as novel antibiotics, antifungals, and antivirals .

Neurological Disorders

The piperidine scaffold plays a role in neurological drug discovery. Researchers investigate its impact on neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modifying the piperidine structure, they aim to develop neuroprotective agents .

Ion Channel Modulation

Certain piperidine derivatives interact with ion channels, affecting cellular excitability. For instance, blocking potassium channels using 4-aminopyridine (4-AP) has implications in prostate cancer treatment .

Future Directions

Piperidine derivatives have shown promise in various fields, including the pharmaceutical industry . They are being explored for their potential in managing plant bacterial diseases and their applications in anticancer therapies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMEMVOGPVFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonylaminocarbonyl)piperidine

Synthesis routes and methods

Procedure details

The 197 mg of the product from Step A was taken up in 5 mL of methanol and hydrogenated at 40 psi over 60 mg of 10% Pd/C for 16 hours. The catalyst was removed by filtration and the solvent was removed in vacuo to afford 49 mg of title compound.
Name
product
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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